2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
Description
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a hybrid structure with two key moieties: a 3,4-dimethylbenzyl-substituted 2-oxoethylamine group and a 5-methylthiophene-2-carboxylate ester.
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-4-6-14(8-12(11)2)9-18-16(19)10-21-17(20)15-7-5-13(3)22-15/h4-8H,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWOXGPSNLBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Esterification: The carboxylic acid group on the thiophene ring is esterified using 2-bromoethyl acetate in the presence of a base such as potassium carbonate.
Amidation: The ester is then reacted with 3,4-dimethylbenzylamine to form the final product. This step typically requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The benzylamine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other derivatives are analyzed below:
Structural Analogues and Substituent Effects
- Thiazolinone Derivatives (): Compounds like 2-{2-(3,4-dichlorophenyl)-2-oxoethylamino}thiazol-4(5H)-one share the 2-oxoethylamino motif but differ in aromatic substituents (e.g., 3,4-dichlorophenyl vs. 3,4-dimethylbenzyl). The electron-withdrawing chlorine substituents in dichlorophenyl derivatives may enhance electrophilicity and binding to enzymes like aromatase, whereas the dimethylbenzyl group likely increases lipophilicity and membrane permeability .
- CV146 (): Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate shares the 3,4-dimethylphenylamino-2-oxoethyl group but incorporates a dihydropyridine core and a thioether linkage. This structural variation may confer hepatoprotective properties via redox modulation, contrasting with the ester linkage in the target compound, which could alter metabolic pathways .
Heterocyclic Core Variations
- Thiophene vs. Benzothiazole/Thiazole :
The 5-methylthiophene-2-carboxylate in the target compound lacks the nitrogen atom present in benzothiazole derivatives (), reducing hydrogen-bonding capacity but improving metabolic stability due to thiophene’s resistance to oxidation . - Dihydropyridine vs.
Research Findings and Inferences
- Synthetic Relevance: The compound’s 2-oxoethylamino group is a common intermediate in pharmaceutical syntheses (e.g., AZD1152 in ), implying utility as a building block for kinase inhibitors or cytotoxic agents .
- Biological Potential: Structural parallels to CV146 suggest possible hepatoprotective effects, though direct evidence is lacking. Thiophene esters are also prevalent in anti-inflammatory and antimicrobial agents, hinting at unexplored applications .
Biological Activity
The compound 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a member of the thiophene carboxylate family and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 342.44 g/mol
- CAS Number : 1241972-82-6
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its potential as an antioxidant , antimicrobial , and anticancer agent. The following sections detail these activities.
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance:
- Mechanism : These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.
- Research Findings : In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating a protective effect against oxidative stress.
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Bacterial Activity : Exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Demonstrated antifungal properties against Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound:
- Cell Lines Tested : The compound was tested on various cancer cell lines including Caco-2 (colon cancer) and A549 (lung cancer).
- Findings : The compound significantly decreased cell viability in Caco-2 cells by approximately 39.8% at a concentration of 50 µM compared to untreated controls (p < 0.001). In A549 cells, the compound showed less efficacy but still reduced viability by around 20%.
Case Studies
- Case Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene carboxylates exhibited enhanced antioxidant activity when substituted with specific functional groups. The study concluded that modifications to the thiophene ring can significantly enhance bioactivity.
- Antimicrobial Efficacy Study : A research article highlighted the synthesis of various thiophene derivatives, including the target compound, which were screened for antimicrobial activity. The results indicated that structural modifications led to increased potency against resistant strains.
- Anticancer Mechanism Exploration : Research conducted on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its role as a potential therapeutic agent in cancer treatment.
Q & A
Advanced Research Question
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance reactivity. For thiophene synthesis, ethanol or dioxane with catalytic triethylamine improves cyclization .
- Temperature Control : Reflux conditions (~80–100°C) for thiophene formation; room temperature for coupling reactions to minimize side products.
- Purification : Employ gradient reverse-phase HPLC (methanol/water) for intermediates and final products. Crystallization from ethanol or dioxane yields high-purity solids .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate ester/amide bond formation .
How to resolve discrepancies in crystallographic data for structural validation?
Advanced Research Question
- Software Tools : Utilize SHELX suite (SHELXL/SHELXS) for small-molecule refinement. For ambiguous electron density maps (e.g., disordered substituents), apply TWIN/BASF commands to model twinning or anisotropic displacement parameters .
- Validation Metrics : Cross-check R-factor (<5%), goodness-of-fit (~1.0), and residual density peaks (±0.3 eÅ⁻³). Compare with DFT-optimized structures (e.g., Gaussian 09) to validate bond lengths/angles .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Structural Modifications : Synthesize analogs with variations in (i) thiophene substituents (e.g., halogenation at position 5), (ii) benzyl group alkylation (e.g., ethyl vs. methyl), and (iii) ester/amide linkers .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward target enzymes (e.g., cyclooxygenase-2 or kinases). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- Biological Assays : Test anti-inflammatory (COX-2 inhibition), antimicrobial (MIC against Gram+/Gram– strains), or anticancer (MTT assay on cell lines) activities. Corrogate activity trends with electronic (Hammett σ) and steric (Taft Es) parameters .
How to analyze contradictory biological activity data across studies?
Advanced Research Question
- Assay Variability : Control for differences in cell lines (e.g., HeLa vs. MCF-7), solvent (DMSO concentration), and incubation time. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability : Assess compound degradation under assay conditions (e.g., LC-MS monitoring). Poor solubility or serum protein binding may artificially reduce observed activity .
- Statistical Methods : Apply ANOVA with post-hoc tests (Tukey HSD) to compare IC₅₀ values. Use cheminformatics tools (e.g., PCA) to cluster compounds by bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
